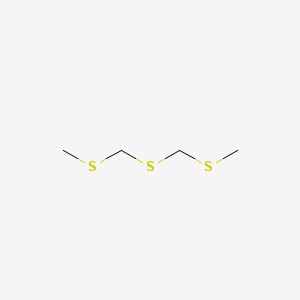

2,4,6-Trithiaheptane

Vue d'ensemble

Description

2,4,6-Trithiaheptane is a chemical compound with the molecular formula C4H10S3 . It is also known by other names such as Bis(methylthiomethyl) sulfide and Sulfanediylbis[(methylsulfanyl)methane] . It has a sulfurous type odor and flavor .

Synthesis Analysis

2,4,6-Trithiaheptane can be synthesized by the lithium tetrahydridoaluminate reduction of the methiodide of 1,3,5-trithiane . This compound can then be treated with strong bases to form 3-alkylated derivatives, which can be converted into diastereomeric mixtures of 3,5-dialkyl derivatives .Molecular Structure Analysis

The molecular structure of 2,4,6-Trithiaheptane consists of 4 carbon atoms, 10 hydrogen atoms, and 3 sulfur atoms . The average mass of the molecule is 154.317 Da and the monoisotopic mass is 153.994461 Da .Physical And Chemical Properties Analysis

2,4,6-Trithiaheptane has a sulfurous type odor and flavor . The molecular formula is C4H10S3, with an average mass of 154.317 Da and a monoisotopic mass of 153.994461 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 2,4,6-Trithiaheptane and Derivatives : Grossert et al. (1981) detailed the preparation of 2,4,6-trithiaheptane through the lithium tetrahydridoaluminate reduction of the methiodide of 1,3,5-trithiane. They also discussed the formation of 3-alkylated derivatives and 2,6-bis(methylthio)thiane, highlighting spectral properties of these thiaalkanes (Grossert, Hooper, & Neaves, 1981).

Stereoelectronic Effects in Trithiane Molecules : Hajhoseinzadeh et al. (2020) performed a theoretical analysis of 2,4,6-trihalo-1,3,5-trioxane and 2,4,6-trihalo-1,3,5-trithiane conformers, exploring the bond lengths and negative hyperconjugative anomeric effects (Hajhoseinzadeh, Ghiasi, & Marjani, 2020).

Synthesis of Silanethiones : Suzuki et al. (1998) synthesized diaryltetrathiasilolanes with groups such as 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl and mesityl, providing insights into the formation of silanethione and its structural determination (Suzuki et al., 1998).

Crystal Structure of Trimethyl Trithiane : Sekido et al. (1977) determined the crystal structure of 2,4,6-trimethyl-1,3,5-trithiane, revealing its chair form and bond distances, contributing to our understanding of trithiane molecules (Sekido, Ono, Noguchi, & Hirokawa, 1977).

Photochemical and Electrochemical Studies

Photochemistry of Trithianes : Janeba-Bartoszewicz et al. (2006) studied the photochemistry of 1,3,5-trithianes, identifying dithioesters as primary photoproducts and providing insight into the photochemical processes in these compounds (Janeba-Bartoszewicz, Hug, Andrzejewska, & Marciniak, 2006).

Electrochemical Investigations : Windhager et al. (2007) explored reactions of various trithianes with nonacarbonyldiiron, leading to the formation of novel diiron and trinuclear iron clusters, shedding light on the electrochemical aspects of trithianes (Windhager, Rudolph, Bräutigam, Görls, & Weigand, 2007).

Applications in Organic Chemistry and Materials Science

Magnetic Properties in Organic Radicals : Fujita and Awaga (1999) reported a magnetic phase transition in an organic radical, 1,3,5-trithia-2,4,6-triazapentalenyl, demonstrating the potential of trithianes in thermal sensors, switching units, and information storage media (Fujita & Awaga, 1999).

Friction Reduction by Metal Sulfides : Barros et al. (2003) studied the antiwear action of zinc dithiophosphate in combination with molybdenum dithiocarbamate, highlighting the role of metal sulfides (related to trithianes) in boundary lubrication and wear reduction (Barros, Bouchet, Raoult, Mogne, Martín, Kasrai, & Yamada, 2003).

Propriétés

IUPAC Name |

methylsulfanyl(methylsulfanylmethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFOEUXAUYRCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCSCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215715 | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, almost colourless liquid; Cooked brown roasted aroma | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

255.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in triacetin, Soluble (in ethanol) | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

6540-86-9 | |

| Record name | 1,1′-Thiobis[1-(methylthio)methane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6540-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRITHIAHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUN90O9MA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1616308.png)